![molecular formula C14H18BN3O2 B2719231 2-(1H-Pyrazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1350918-90-9](/img/structure/B2719231.png)
2-(1H-Pyrazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
The compound “tert-Butyl 3- ( (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate” is similar to the one you’re asking about . It has a molecular weight of 363.26 .
Molecular Structure Analysis
The InChI code for the similar compound is 1S/C18H30BN3O4/c1-16(2,3)24-15(23)21-9-13(10-21)11-22-12-14(8-20-22)19-25-17(4,5)18(6,7)26-19/h8,12-13H,9-11H2,1-7H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The similar compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(1H-Pyrazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine:
Organic Synthesis
This compound is widely used in organic synthesis as a building block for creating more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the development of new drugs. Its structure allows for the introduction of various functional groups, enabling the creation of molecules with potential therapeutic properties. Researchers often explore its derivatives for anti-inflammatory, anticancer, and antimicrobial activities .
Material Science
This compound is also significant in material science, particularly in the development of organic electronic materials. Its ability to form stable conjugated systems makes it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices .
Catalysis
In the field of catalysis, 2-(1H-Pyrazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is used as a ligand in transition metal-catalyzed reactions. Its unique structure can enhance the activity and selectivity of catalysts, making it valuable for various chemical transformations, including hydrogenation, oxidation, and carbon-carbon coupling reactions .
Bioconjugation
This compound is employed in bioconjugation techniques, where it is used to link biomolecules such as proteins, nucleic acids, and small molecules. Its boronate ester group can form reversible covalent bonds with diols, which are common in biological molecules, facilitating the creation of bioconjugates for diagnostic and therapeutic applications .
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent for detecting and quantifying various analytes. Its ability to form stable complexes with certain ions and molecules makes it useful in spectroscopic and chromatographic methods, enhancing the sensitivity and specificity of analytical techniques .
Polymer Chemistry
In polymer chemistry, 2-(1H-Pyrazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is used as a monomer or comonomer in the synthesis of functional polymers. These polymers can have applications in coatings, adhesives, and as materials with specific electronic or optical properties .
Environmental Chemistry
This compound is also explored in environmental chemistry for its potential in pollutant detection and removal. Its ability to interact with various environmental contaminants can be harnessed to develop sensors and remediation technologies aimed at improving environmental quality .
Safety and Hazards
properties
IUPAC Name |
2-pyrazol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-8-16-12(10-11)18-9-5-7-17-18/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHLYHTXLFBDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine |
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